1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Beschreibung
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound name explicitly indicates the presence of an ethyl group attached to nitrogen atom at position 1 of the pyrazolo[4,3-d]pyrimidine core structure. The numbering system begins with the pyrazole ring, where nitrogen atoms occupy positions 1 and 2, followed by the fused pyrimidine ring containing nitrogen atoms at positions 3 and 6. The designation "dihydro" indicates the non-aromatic nature of specific portions of the ring system, while the "7-one" suffix denotes the presence of a carbonyl group at position 7.
The Chemical Abstracts Service has assigned the registry number 674788-53-5 to this specific compound, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems may refer to this structure using variations such as "1-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one" or "1-ethyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one," reflecting different conventions for indicating hydrogen positions in the heterocyclic framework. The International Union of Pure and Applied Chemistry name establishes the systematic foundation for understanding the molecular architecture and facilitates communication within the scientific community.
The classification within the broader category of pyrazolo[4,3-d]pyrimidines places this compound among structurally related molecules that share the fundamental bicyclic core but differ in substitution patterns. This systematic classification enables researchers to predict potential chemical behaviors and identify structure-activity relationships within the compound family. The standardized nomenclature also facilitates database searches and literature reviews, ensuring comprehensive coverage of related research studies and synthetic methodologies.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₇H₈N₄O, indicating the presence of seven carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom. This elemental composition reflects the incorporation of an ethyl group (C₂H₅) into the parent pyrazolo[4,3-d]pyrimidin-7-one framework, which has the molecular formula C₅H₄N₄O. The addition of the ethyl substituent increases the molecular complexity while maintaining the fundamental heterocyclic architecture.
Crystallographic Data and X-ray Diffraction Studies
While specific X-ray crystallographic data for this compound was not directly available in the search results, crystallographic studies of closely related pyrazolo[4,3-d]pyrimidine derivatives provide valuable insights into the structural characteristics of this compound class. X-ray diffraction analysis of similar compounds reveals critical information about bond lengths, bond angles, and molecular packing arrangements that can be extrapolated to understand the three-dimensional structure of the target compound.
Crystallographic studies of pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated specific structural features relevant to the pyrazolo[4,3-d] isomers. Single crystal X-ray diffraction data from compound 2c in related research showed a monoclinic crystal system with space group P2/n, indicating the typical packing arrangements observed in this heterocyclic family. The unit cell dimensions revealed characteristic intermolecular interactions that stabilize the crystalline lattice through hydrogen bonding networks.
| Crystallographic Parameter | Related Compound Data | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2/n | |
| Temperature | 298(2) K | |
| Wavelength | 0.71073 Å | |
| Formula Weight | 377.15 g/mol |
X-ray crystallographic studies of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues have confirmed the predominant tautomeric form in the solid state. The crystal structure analysis revealed a carbon-oxygen bond length of 1.23 ± 0.01 Å, consistent with typical ketone functionality and confirming the keto tautomer as the dominant form in crystalline samples. This finding provides important precedent for understanding the preferred tautomeric state of this compound in solid-state conditions.
The crystallographic data collection typically employs molybdenum K-alpha radiation with graphite monochromation, enabling high-resolution structural determination. Intensity data collection parameters include theta ranges from approximately 2.47° to 25.02°, providing comprehensive coverage of reciprocal space for accurate structure refinement. These methodological approaches ensure reliable determination of atomic positions and thermal parameters essential for understanding molecular geometry and intermolecular interactions.
Tautomeric Forms and Ring-Chair Conformational Analysis
The tautomeric behavior of this compound represents a critical aspect of its structural characterization, as multiple tautomeric forms can exist in equilibrium depending on environmental conditions. The pyrazolo[4,3-d]pyrimidin-7-one core structure can potentially adopt different tautomeric arrangements involving proton migrations between nitrogen atoms and the carbonyl oxygen, similar to related heterocyclic systems studied extensively in the literature.
Research on related pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds has identified three plausible tautomeric structures that may serve as models for understanding the tautomeric behavior of the [4,3-d] isomer. X-ray crystallographic evidence strongly supports the keto tautomer as the predominant form in the solid state, with the carbon-oxygen bond length characteristic of ketone functionality rather than enol forms. This preference for the keto tautomer likely extends to this compound based on structural similarities and electronic considerations.
Theoretical studies using Density Functional Theory calculations have provided quantitative insights into tautomeric equilibria in related pyrazolone derivatives. These computational approaches reveal that keto-enol tautomer equilibrium heavily favors the keto form in most cases, with thermodynamic parameters such as free Gibbs energy differences supporting this preference. The presence of the ethyl substituent at the N1 position in this compound likely stabilizes specific tautomeric forms through electronic effects and steric considerations.
| Tautomeric Parameter | Characteristic | Reference |
|---|---|---|
| Predominant Form | Keto tautomer | |
| C=O Bond Length | 1.23 ± 0.01 Å | |
| Equilibrium Preference | Heavily favors keto | |
| Stabilization Factor | Electronic effects |
The conformational analysis of the heterocyclic ring system reveals specific preferences for ring puckering and substituent orientations. Studies of NH-pyrazole tautomerism have demonstrated that both solution and solid-state conformations can differ significantly, with nuclear magnetic resonance spectroscopy providing complementary information to X-ray crystallography. The ethyl group at N1 likely adopts conformations that minimize steric interactions while maximizing favorable electronic interactions within the fused ring system.
Eigenschaften
IUPAC Name |
1-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)8-4-9-7(6)12/h3-4H,2H2,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADJXPHMYICMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one are Cyclin-Dependent Kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle through their activating agents and endogenous CDK inhibitors.
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities. This inhibition results in the disruption of the cell cycle, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemische Analyse
Biochemical Properties
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound interacts with CDK1/cyclin B complex, inhibiting its activity and thereby affecting cell division. Additionally, it has shown inhibitory activity against bacterial enzymes, making it a potential antibacterial agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest in cancer cells by inhibiting CDK1 activity. This inhibition leads to the accumulation of cells in the G2/M phase, ultimately resulting in apoptosis. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation. Its impact on cellular metabolism includes alterations in energy production and utilization, which can affect cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDKs and other biomolecules. This compound binds to the ATP-binding site of CDK1, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, it may interact with other proteins involved in cell cycle regulation, further enhancing its inhibitory effects. The inhibition of CDK1 activity leads to changes in gene expression, particularly the downregulation of genes involved in cell division and the upregulation of genes promoting apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways that counteract its effects. These temporal changes highlight the importance of optimizing dosage and treatment duration for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK1 activity, leading to cell cycle arrest and apoptosis in cancer cells. Higher doses can result in toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects. These findings underscore the importance of determining the optimal dosage for safe and effective treatment.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active and inactive metabolites, which can influence its overall efficacy and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins. Additionally, it may be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy and specificity in inhibiting CDK activity and inducing apoptosis.
Biologische Aktivität
1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound belonging to the pyrazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a pyrazolo ring fused with a pyrimidine moiety, which is critical for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo derivatives, including this compound.
Cytotoxicity Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MDA-MB-231 (breast cancer) : Compounds showed IC50 values ranging from 2.43 to 7.84 µM.
- HepG2 (liver cancer) : IC50 values were reported between 4.98 and 14.65 µM.
Table 1: Cytotoxicity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-231 | 2.43 |
| 2 | HepG2 | 4.98 |
| 3 | HCT116 | 1.6 |
| 4 | MCF-7 | 0.39 |
The anticancer effects are attributed to several mechanisms:
- Microtubule Destabilization : Compounds such as those derived from the pyrazolo structure inhibit microtubule assembly, which is crucial for cell division.
- Apoptosis Induction : Studies have shown that these compounds can enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells.
Anti-inflammatory Activity
Beyond anticancer properties, pyrazolo derivatives have also been evaluated for anti-inflammatory effects. The anti-inflammatory activity is often linked to the inhibition of key inflammatory pathways and cytokines.
Example Studies
Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes, making them potential candidates for treating inflammatory diseases.
Pharmacokinetics and Toxicity
ADMET Profile : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds are crucial for their development as therapeutic agents. In silico studies suggest favorable pharmacokinetic properties for some derivatives, indicating potential for further development.
Case Studies
Several case studies highlight the efficacy of pyrazolo derivatives:
- Study on Aurora-A Kinase Inhibition : A derivative exhibited an IC50 of 0.16 µM against Aurora-A kinase, demonstrating its potential as a targeted therapy.
- CDK Inhibition : Compounds showed significant inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The pyrazolo[4,3-d]pyrimidine scaffold is known for its ability to interfere with cellular signaling pathways that promote tumor growth .
- Antimicrobial Properties : Studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidin can act against a range of pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes it a candidate for developing new antibiotics .
Agricultural Applications
In the agricultural sector, this compound has potential as a pesticide or herbicide:
- Herbicidal Activity : Compounds within this class have been explored for their ability to inhibit plant growth regulators or disrupt photosynthesis in target weeds. This application could lead to the development of more environmentally friendly herbicides .
Materials Science
The unique properties of this compound also lend themselves to materials science:
- Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the mechanical properties of materials or provide specific functionalities such as improved thermal stability or resistance to UV degradation .
Anticancer Research
A study investigated the effects of various pyrazolo[4,3-d]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Antimicrobial Testing
In another case study, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory activity at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Position 3 : While 3-propyl (sildenafil) or 3-isopropyl (NPD-3652) groups favor PDE5 inhibition or antitumor activity, the absence of a substituent in the target compound may limit receptor binding affinity .
- Position 5: Aryl or sulfonamide groups at position 5 (e.g., sildenafil’s 5-(4-methylpiperazinylsulfonyl)phenyl) are critical for PDE5 selectivity.
Physicochemical Properties
- LogP and Solubility : The target compound’s lower molecular weight (164.17 vs. 474.6 for sildenafil) and hydrophobic ethyl group suggest higher lipophilicity (predicted LogP ~1.5) than sildenafil (LogP ~1.1) . However, the absence of polar sulfonamide or piperazine groups may limit aqueous solubility.
- Thermal Stability : Derivatives like NPD-3500 and NPD-3652 exhibit high purity (>99%) and stability under LC-MS conditions, indicating robust synthetic protocols .
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- 2-Ethoxybenzoic acid or related substituted benzoic acids are often used as starting materials for introducing aromatic substituents.
- Pyrazole derivatives such as 1-methyl-3-propylpyrazole-5-carboxamide analogues serve as precursors for the pyrazolo ring.
- Reagents like chlorosulfonic acid, thionyl chloride, and sulfoxide dichloride are employed for chlorosulfonation and acyl chloride formation.
Reaction Sequence
| Step | Reaction Description | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Chlorosulfonation of 2-ethoxybenzoic acid | Chlorosulfonic acid, sulfoxide dichloride, thionyl chloride, 0–30 °C | 5-Chlorosulfonyl-2-ethoxybenzoic acid |
| 2 | Reaction with cis-2,6-dimethylpiperazine | cis-2,6-Dimethylpiperazine, room temp | 2-Ethoxy-5-(cis-2,6-dimethylpiperazin-4-ylsulfonyl)benzoic acid |
| 3 | Conversion to acyl chloride | Thionyl chloride or similar | 2-Ethoxy-5-(cis-2,6-dimethylpiperazin-4-ylsulfonyl)benzoyl chloride |
| 4 | Coupling with pyrazole derivative | 4-Dimethylaminopyridine, triethylamine | Amide intermediate |
| 5 | Cyclization | Potassium t-butoxide, base-promoted cyclization | 1,6-Dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core |
This sequence is adapted from patent US6960592B2 and related literature, illustrating the preparation of pyrazolo[4,3-d]pyrimidin-7-one derivatives with various substituents.
Alternative Photoredox-Catalyzed Synthesis
A recent method involves visible-light photoredox catalysis for the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones:
- Starting from hydrazines and β-ketoesters or β-diketones.
- Using 4CzIPN as a photocatalyst under blue LED irradiation.
- Reaction proceeds in DMSO at 60 °C under oxygen atmosphere for 16 hours.
This method yields the pyrazolo[4,3-d]pyrimidin-7-one core efficiently with good yields (~60-80%) and mild conditions.
Functionalization and Derivatization
- Chlorination at the 7-position using POCl3 in CCl4 at 0 °C to room temperature facilitates further substitution reactions.
- Subsequent condensation with β-diketones or β-ketoesters can generate biologically active derivatives.
- Sulfonylation and piperazine substitution are common modifications to enhance pharmacological profiles, as seen in sildenafil analogues.
Representative Data Table for Preparation Steps
Research Findings and Comparative Analysis
- The classical multi-step synthesis involving chlorosulfonation and amide coupling is well-established and scalable but requires careful handling of corrosive reagents and multiple purification steps.
- The photoredox catalysis method offers a greener, milder alternative with fewer steps and good yields, suitable for late-stage functionalization and rapid library synthesis.
- Functional group modifications at the sulfonyl and pyrazole moieties enable tuning of biological activity, as demonstrated in sildenafil and related compounds, highlighting the synthetic versatility of the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
- Spectroscopic data (NMR, HRMS) confirm the successful synthesis and purity of the compounds prepared by these methods.
Q & A
Advanced Research Question
- LC-MS/MS : Quantify trace impurities (e.g., chlorosulfonyl intermediates) with >99% purity thresholds .
- NMR spiking : Identify positional isomers by comparing shifts with reference standards .
- HPLC-DAD : Use C18 columns (e.g., 3.66 min retention time) with UV detection at 254 nm .
How does the substitution pattern on the pyrazolopyrimidinone core influence biological activity, particularly in antimalarial applications?
Advanced Research Question
- Electron-withdrawing groups (e.g., Cl, CF3) enhance antimalarial potency by improving target binding (e.g., PfPKG inhibition) .
- Hydrophobic substituents (e.g., benzyl, biphenyl) increase membrane permeability, as shown in IC50 reductions from 1.2 µM to 0.4 µM .
- Polar groups (e.g., hydroxyethyl) may reduce efficacy due to decreased logP .
What strategies can be employed to isolate and characterize pyrazolopyrimidinone derivatives from natural sources?
Basic Research Question
- Extraction : Use ethanol or methanol for polyphenol-rich sources (e.g., Fragaria extracts) .
- Fractionation : Silica gel chromatography with EtOAc:MeOH gradients isolates target fractions .
- Characterization : Compare spectral data (e.g., LC-MS m/z 248.29 for C12H16N4O2) with synthetic analogs .
What in vitro and in vivo models are appropriate for evaluating the phosphodiesterase inhibitory activity of pyrazolopyrimidinone analogs?
Advanced Research Question
- In vitro : PDE-5 enzyme assays with cGMP substrate (IC50 < 10 nM for sildenafil analogs) .
- Cell-based assays : Human corpus cavernosum cells for cGMP accumulation .
- In vivo : Rodent models for erectile function (e.g., intracavernosal pressure measurements) .
What analytical techniques are essential for validating the purity and identity of pyrazolopyrimidinone derivatives in pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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